molecular formula C13H19ClN4O2 B6472894 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(oxan-4-yl)azetidine-1-carboxamide CAS No. 2640960-04-7

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(oxan-4-yl)azetidine-1-carboxamide

Cat. No.: B6472894
CAS No.: 2640960-04-7
M. Wt: 298.77 g/mol
InChI Key: FZPNVDHCZZCZMU-UHFFFAOYSA-N
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Description

The compound “3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(oxan-4-yl)azetidine-1-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a chloro group, an azetidine ring, and a carboxamide group . Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms . Azetidine is a saturated heterocycle of three carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its molecular structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties can be predicted based on the functional groups present in the molecule. For example, the presence of a carboxamide group might suggest that the compound has some degree of polarity .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Without specific studies, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

Without specific toxicity data or safety studies on this compound, it’s difficult to provide accurate information on its safety and hazards .

Future Directions

Future research on this compound could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, toxicity studies and safety evaluations would be important for understanding its potential applications and risks .

Properties

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-(oxan-4-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c14-11-5-15-18(9-11)8-10-6-17(7-10)13(19)16-12-1-3-20-4-2-12/h5,9-10,12H,1-4,6-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPNVDHCZZCZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CC(C2)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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